2-Amino-3-chloro-5-fluorobenzamide
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Overview
Description
2-Amino-3-chloro-5-fluorobenzamide is an organic compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . This compound is a derivative of benzamide, featuring an amino group at the second position, a chlorine atom at the third position, and a fluorine atom at the fifth position on the benzene ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps :
Nitration: The starting material, 2-nitro-3-methyl benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The resulting compound is chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the desired position.
Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as hydrogen fluoride to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, and the processes are designed to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-5-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can produce nitro or amino derivatives .
Scientific Research Applications
2-Amino-3-chloro-5-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzamide: This compound is similar in structure but lacks the chlorine atom at the third position.
2-Amino-5-chlorobenzamide: This compound lacks the fluorine atom at the fifth position.
Uniqueness
2-Amino-3-chloro-5-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate for the synthesis of various bioactive compounds .
Biological Activity
2-Amino-3-chloro-5-fluorobenzamide is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C7H6ClFN2O, and it has a molecular weight of 188.59 g/mol. This compound’s unique structure, featuring both chlorine and fluorine substituents, enhances its chemical reactivity and potential biological interactions.
Synthetic Routes
The synthesis of this compound generally involves several steps:
- Nitration : Starting from 2-nitro-3-methyl benzoic acid, nitration introduces a nitro group.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Chlorination : Chlorination introduces a chlorine atom at the desired position using thionyl chloride.
- Fluorination : Finally, fluorination is performed using hydrogen fluoride to yield the target compound.
Property | Value |
---|---|
Molecular Formula | C7H6ClFN2O |
Molecular Weight | 188.59 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C7H6ClFN2O/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H2,11,12) |
InChI Key | BQJCJHFPDVVWBW-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1C(=O)N)N)Cl)F |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In various studies, it has been shown to inhibit cell proliferation in multiple cancer cell lines. For instance, compounds structurally related to this benzamide have demonstrated IC50 values indicating potent activity against leukemia cell lines such as NB4 and HL60 .
Case Study: Cytotoxic Activity
A recent study evaluated a series of benzamide derivatives, including this compound, revealing that these compounds can effectively reduce cell viability in cancer models. The findings are summarized in the following table:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 | 18.8 |
This compound | MCF7 | 29.3 |
These results suggest that modifications in the benzamide structure can significantly influence their anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although detailed mechanisms remain to be elucidated.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation pathways.
- Receptor Binding : It can bind to receptors that modulate cellular signaling related to cancer progression.
Properties
Molecular Formula |
C7H6ClFN2O |
---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
2-amino-3-chloro-5-fluorobenzamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H2,11,12) |
InChI Key |
BQJCJHFPDVVWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)N)Cl)F |
Origin of Product |
United States |
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